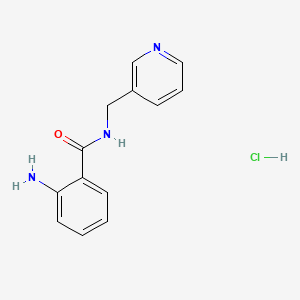

2-Amino-n-(3-pyridinylmethyl)benzamide hydrochloride

概要

説明

2-Amino-n-(3-pyridinylmethyl)benzamide hydrochloride is a chemical compound with the molecular formula C13H13N3O·HCl It is a solid substance that is often used in pharmaceutical research and development due to its unique chemical properties

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-n-(3-pyridinylmethyl)benzamide hydrochloride typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules .

化学反応の分析

Types of Reactions

2-Amino-n-(3-pyridinylmethyl)benzamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution may yield various substituted benzamides.

科学的研究の応用

Chemical Properties and Structure

2-Amino-N-(3-pyridinylmethyl)benzamide hydrochloride is characterized by its molecular formula and a molecular weight of approximately 247.69 g/mol. Its structure features an amino group, a pyridine ring, and a benzamide moiety, which contribute to its reactivity and interaction with biological targets.

Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing inhibitors targeting specific enzymes and receptors involved in disease pathways. For instance, derivatives of this compound have been explored for their potential as dual inhibitors of Bcr-Abl kinase and histone deacetylases (HDACs), which are relevant in cancer treatment .

Anticancer Activity

Recent studies have highlighted the compound's efficacy against cancer cell lines. For example, derivatives designed from this compound have demonstrated significant antiproliferative effects against human leukemia (K562) and prostate cancer (DU145) cell lines, showcasing its potential as an anticancer agent .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes. The combination of Bcr-Abl and HDAC inhibitory activities represents a novel approach to cancer therapy, allowing for the targeting of multiple pathways simultaneously . This dual inhibition strategy may enhance therapeutic efficacy while reducing side effects associated with conventional treatments.

Antifungal Properties

Research indicates that similar benzamide derivatives exhibit antifungal activity, suggesting that this compound could be explored further in agricultural applications for controlling phytopathogenic fungi . The compound's structural features may lend themselves to modifications that enhance antifungal potency.

Synthetic Routes

The synthesis of this compound can be achieved through various chemical reactions involving amine coupling techniques and halogenation processes . The ability to modify the pyridine or benzene rings allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing biological activity.

Case Studies and Research Findings

作用機序

The mechanism of action of 2-Amino-n-(3-pyridinylmethyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

- 2-Amino-n-(pyridin-3-ylmethyl)benzamide

- 2-Amino-n-(pyridin-4-ylmethyl)benzamide

- 2-Amino-n-(pyridin-2-ylmethyl)benzamide

Uniqueness

2-Amino-n-(3-pyridinylmethyl)benzamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

生物活性

2-Amino-n-(3-pyridinylmethyl)benzamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H12ClN3O

- Molecular Weight : 253.69 g/mol

- IUPAC Name : this compound

The compound features an amine group, a benzamide moiety, and a pyridine ring, which contribute to its diverse biological activities.

This compound exhibits various mechanisms of action, primarily through its interaction with specific biological targets. The compound has been studied for its ability to modulate enzyme activity and influence cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Interaction : It may interact with receptors that play roles in inflammation and cancer progression.

Anticancer Activity

Research indicates that this compound possesses anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast and prostate cancer cells.

- Case Study : A study reported that the compound induced apoptosis in MCF-7 breast cancer cells, leading to decreased cell viability. The IC50 value was determined to be approximately 225 µM, indicating moderate potency against these cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for treating bacterial infections.

- Minimum Inhibitory Concentration (MIC) : Studies have shown that the compound has an MIC ranging from 40 to 50 µg/mL against several pathogenic bacteria, including E. coli and S. aureus .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 225 µM | |

| Antimicrobial | E. coli | 40-50 µg/mL | |

| S. aureus | 40-50 µg/mL |

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

- Cancer Therapy : Investigations into its cytotoxic effects on tumor cells have shown promise for future drug development.

- Infection Control : Its antibacterial properties suggest possible applications in treating resistant bacterial strains.

Q & A

Q. Basic: What synthetic methodologies are commonly employed for preparing 2-amino-N-(3-pyridinylmethyl)benzamide hydrochloride?

Answer:

The synthesis typically involves coupling reactions between 2-aminobenzamide derivatives and 3-pyridinylmethyl halides. For example, Method A (refluxing in ethanol with a base like triethylamine) and Method B (microwave-assisted coupling) are widely used for analogous benzamide derivatives, yielding products with 60–100% efficiency depending on substituents . Key steps include imine formation, reduction (e.g., NaBH4 for intermediates), and final HCl salt precipitation. Reaction optimization may require solvent selection (ethanol, DMF) and temperature control to minimize side products like N-alkylated impurities .

Q. Basic: How are structural and purity characteristics validated for this compound?

Answer:

Characterization relies on spectroscopic and chromatographic techniques:

- 1H/13C-NMR : Confirms aromatic proton environments (δ 7.0–8.5 ppm for pyridine/benzamide rings) and amine/amide protons (δ 5.5–6.5 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 227.26 for [M+H]+) and fragmentation patterns verify molecular weight .

- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

- Elemental Analysis : Matches calculated vs. experimental C/H/N percentages (e.g., C: 60.1%, H: 5.3%, N: 15.4%) .

Q. Basic: What are the recommended protocols for solubility testing in biological assays?

Answer:

Solubility is determined via stepwise titration in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). For example:

Prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4).

Monitor precipitation via dynamic light scattering (DLS) or turbidimetry.

Validate with LC-MS to detect degradation products.

Note: Limited solubility in aqueous media may require formulation with cyclodextrins or surfactants .

Q. Advanced: How do structural modifications (e.g., halogenation) influence the compound’s biological activity?

Answer:

Structure-activity relationship (SAR) studies on benzamide analogs reveal:

- Chlorination at the benzamide ring (e.g., 2-Amino-N-(4-chlorobenzyl)benzamide) enhances antimicrobial activity (MIC: 8 µg/mL vs. S. aureus) but reduces solubility .

- Pyridine substitution : 3-Pyridinyl groups improve receptor binding (e.g., kinase inhibition) compared to 4-pyridinyl analogs due to steric and electronic effects .

- Amide vs. ester linkages : Amides show higher metabolic stability in liver microsome assays (t1/2 > 120 min) .

Q. Advanced: How should researchers address contradictions in reported pharmacokinetic data?

Answer:

Discrepancies in absorption/metabolism data may arise from:

- Assay variability : Compare LC-MS (high sensitivity) vs. UV-based methods.

- Species differences : Rat liver microsomes may metabolize the compound faster than human (e.g., CYP3A4 vs. CYP2D6 dominance) .

- Formulation effects : Plasma protein binding (e.g., >90% albumin affinity) can alter free drug concentrations .

Resolution: Use standardized protocols (e.g., FDA Bioanalytical Method Validation) and cross-validate with isotopic labeling studies .

Q. Advanced: What strategies optimize stability under varying pH and temperature conditions?

Answer:

Stability studies should include:

- Forced degradation : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and H2O2 (oxidative) at 40°C for 24–72 hours.

- Kinetic analysis : Monitor degradation via Arrhenius plots to predict shelf-life (e.g., t90 > 6 months at 25°C) .

- Lyophilization : Improve long-term storage stability by removing hydrolytic water .

Q. Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?

Answer:

- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinities to targets like kinase domains (PDB: 3TKY). Focus on hydrogen bonds with pyridine N and benzamide NH2 .

- QSAR models : Corrogate electronic parameters (Hammett σ) with IC50 values to prioritize electron-withdrawing substituents .

- MD simulations : Assess conformational stability of ligand-target complexes over 100-ns trajectories .

Q. Advanced: What analytical techniques resolve data inconsistencies in polymorph identification?

Answer:

- PXRD : Distinguish polymorphs (e.g., Form I vs. Form II) via distinct diffraction peaks (2θ = 12.5° and 15.3°) .

- DSC/TGA : Detect hydrate vs. anhydrous forms (endothermic peaks at 110°C vs. 150°C) .

- Raman spectroscopy : Identify crystal packing differences (peak shifts at 1600 cm⁻1 for amide vibrations) .

特性

IUPAC Name |

2-amino-N-(pyridin-3-ylmethyl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O.ClH/c14-12-6-2-1-5-11(12)13(17)16-9-10-4-3-7-15-8-10;/h1-8H,9,14H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJXPLVXGXCCGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。